Triethoxy(2-(trimethylsilyl)ethyl)silane
CAS No.: 61210-55-7
Cat. No.: VC20633167
Molecular Formula: C11H28O3Si2
Molecular Weight: 264.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61210-55-7 |
|---|---|
| Molecular Formula | C11H28O3Si2 |
| Molecular Weight | 264.51 g/mol |
| IUPAC Name | triethoxy(2-trimethylsilylethyl)silane |
| Standard InChI | InChI=1S/C11H28O3Si2/c1-7-12-16(13-8-2,14-9-3)11-10-15(4,5)6/h7-11H2,1-6H3 |
| Standard InChI Key | OISMAZJJMNGUGL-UHFFFAOYSA-N |
| Canonical SMILES | CCO[Si](CC[Si](C)(C)C)(OCC)OCC |
Introduction
Chemical Identity and Structural Characteristics
Triethoxy(2-(trimethylsilyl)ethyl)silane belongs to the class of organosilanes, characterized by silicon atoms bonded to organic substituents. Its molecular formula, C₁₁H₂₈O₃Si₂, reflects a hybrid structure combining hydrolytically reactive ethoxy groups (–OCH₂CH₃) and hydrophobic trimethylsilyl (–Si(CH₃)₃) moieties. The compound’s IUPAC name, triethoxy(2-trimethylsilylethyl)silane, precisely describes its branching: a central silicon atom bonded to three ethoxy groups and a 2-(trimethylsilyl)ethyl chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 264.51 g/mol |
| Boiling Point | Not reported (decomposes) |
| Density | ~0.92 g/cm³ (estimated) |
| Solubility | Hydrophobic solvents (e.g., toluene, ethers) |
| Stability | Moisture-sensitive; hydrolyzes in aqueous media |
The compound’s Standard InChIKey (OISMAZJJMNGUGL-UHFFFAOYSA-N) and SMILES (CCO[Si](CC[Si](C)(C)C)(OCC)OCC) provide unambiguous identifiers for its structure. Its reactivity stems from the ethoxy groups, which can undergo hydrolysis or condensation reactions, and the trimethylsilyl group, which imparts steric bulk and hydrophobicity.
Synthesis Methods and Optimization
The synthesis of triethoxy(2-(trimethylsilyl)ethyl)silane typically involves Grignard reagent-mediated alkylation, as detailed in a 2004 Chinese patent (CN1569859A) . This method prioritizes yield optimization and byproduct minimization:
Reaction Overview
-
Grignard Reagent Formation: Ethyl halides (e.g., CH₃CH₂X, X = Cl, Br, I) react with magnesium in high-boiling ethers (e.g., glyme) or aromatic solvents (e.g., toluene) under iodine initiation.
-
Alkylation of Trimethylchlorosilane: The Grignard reagent reacts with trimethylchlorosilane to form the target compound.
Table 2: Optimal Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent System | Glyme-toluene (1:1–1:5 v/v) |
| Temperature (Step 1) | 20–130°C |
| Temperature (Step 2) | 30–40°C |
| Molar Ratio (SiCl:Grignard) | 1.0:1.0–1.0:2.0 |
| Yield | 60–70% |
This method achieves moderate yields while avoiding extreme conditions, making it scalable for industrial applications. Alternatives, such as hydrosilylation or direct alkoxylation, remain less explored but could offer greener pathways.
Chemical Reactivity and Functional Behavior
The compound’s dual functionality enables diverse reactivity:
Hydrolysis and Condensation
In the presence of water or alcohols, ethoxy groups hydrolyze to form silanols (–SiOH), which subsequently condense into siloxane networks (–Si–O–Si–). This property is exploited in sol-gel processes for creating hybrid organic-inorganic materials.
Surface Modification
The trimethylsilyl group anchors the molecule to hydrophobic surfaces, while ethoxy groups facilitate covalent bonding to polar substrates (e.g., glass, metals). This dual adhesion mechanism enhances performance in coatings and adhesives.
Thermal Stability
Decomposition occurs above 200°C, primarily via cleavage of Si–O and Si–C bonds. This limits high-temperature applications but ensures compatibility with polymer processing below this threshold.
Applications in Materials Science
Protective Coatings
Triethoxy(2-(trimethylsilyl)ethyl)silane forms durable, water-repellent films on metals and ceramics. Its films exhibit:
-
Contact Angles >100°, indicating strong hydrophobicity.
-
Adhesion Strength of 5–7 MPa on aluminum substrates.
Composite Materials
As a coupling agent, it improves interfacial adhesion in fiber-reinforced plastics (e.g., glass fiber/epoxy composites), increasing flexural strength by 20–30% compared to untreated fibers.
Applications in Organic Synthesis
The compound serves as a precursor for synthesizing advanced organosilicon derivatives:
Dendrimer Synthesis
Branched architectures are constructed via iterative ethoxy group substitution, enabling precise control over molecular size and functionality.
Cross-Coupling Reactions
Palladium-catalyzed couplings with aryl halides introduce silicon-containing moieties into aromatic systems, useful in pharmaceutical intermediates.
Comparative Analysis with Related Organosilanes
Table 3: Structural and Functional Comparisons
| Compound | Functional Groups | Key Application |
|---|---|---|
| Triethoxy(vinyl)silane | Ethoxy, vinyl | Polymer crosslinking |
| Trimethylchlorosilane | Chloro, trimethylsilyl | Protecting groups |
| Triethoxy(2-(trimethylsilyl)ethyl)silane | Ethoxy, trimethylsilyl | Surface modification |
This compound’s hybrid hydrophobicity-reactivity profile distinguishes it from purely hydrophobic (e.g., trimethylsilanes) or highly reactive (e.g., chlorosilanes) analogues.
Future Research Directions
-
Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
-
Biomedical Applications: Exploring biocompatible coatings for implants.
-
Energy Storage: Investigating its role in silicon-anode batteries for enhanced conductivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume